molecular formula C18H19N7O3 B2658263 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide CAS No. 2034478-42-5

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide

Cat. No.: B2658263
CAS No.: 2034478-42-5
M. Wt: 381.396
InChI Key: DRQIZQJZWBFLJC-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide (CAS 2034478-42-5) is a chemical compound with a molecular formula of C18H19N7O3 and a molecular weight of 381.4 g/mol . This complex molecule features a 1,2,4-triazole heterocycle linked to a pyrimidine ring, which is further connected to an azetidine-carboxamide moiety. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its weak basicity and presence in a wide array of bioactive molecules . Compounds containing this fragment have been investigated for diverse biological activities, including antimicrobial, anticonvulsant, and anticancer applications, making them valuable templates in drug discovery . The structural complexity of this compound, particularly the azetidine and triazole components, suggests potential for use in pharmacological research, such as screening against protein targets like kinases or neurotransmitter receptors . It is also an important candidate for the synthesis of more complex molecules in method development and organic synthesis studies. This product is intended for chemical and biological research applications in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-27-13-3-4-14(15(5-13)28-2)23-18(26)12-7-24(8-12)16-6-17(21-10-20-16)25-11-19-9-22-25/h3-6,9-12H,7-8H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQIZQJZWBFLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethoxyphenyl)azetidine-3-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Triazole and Pyrimidine Rings : These heterocycles are known for their significant biological activities.
  • Azetidine Moiety : This four-membered ring contributes to the compound's unique properties.
  • Dimethoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.

Molecular Formula : C21_{21}H25_{25}N9_9O

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are key findings from various studies:

Antimicrobial Activity

A study evaluated the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis. The results demonstrated significant inhibitory effects with an IC50_{50} value of approximately 2.5 µM, indicating strong potential as an anti-tubercular agent .

Anticancer Properties

The compound was assessed for its antiproliferative effects on several cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50_{50} Values : Ranged from 5 µM to 15 µM across different cell lines, suggesting selective cytotoxicity towards tumor cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit certain enzymes critical for microbial survival.
  • Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Receptor Modulation : The dimethoxyphenyl group may enhance binding affinity to specific receptors involved in cell signaling pathways.

Case Study 1: Anti-Tubercular Activity

A recent study synthesized derivatives of the compound and tested them against Mycobacterium tuberculosis. Among the derivatives, one showed an IC90_{90} of 3.73 µM, demonstrating its potential as a lead compound for further development .

Case Study 2: Anticancer Efficacy

In vitro studies involving the treatment of various cancer cell lines revealed that the compound significantly reduced cell viability. For instance, the HeLa cell line exhibited an IC50_{50} value of 8 µM after 48 hours of treatment. The mechanism involved was primarily through apoptosis induction as confirmed by flow cytometry assays .

Data Tables

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Notes
Anti-TubercularMycobacterium tuberculosis2.5Significant inhibitory effect
AnticancerHeLa8Induces apoptosis
AnticancerMCF710Selective cytotoxicity
AnticancerA54915Moderate activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues

The pyrimidine scaffold is a common feature in drug discovery. Key comparisons include:

Compound Name / ID Structural Differences vs. Target Compound Potential Functional Implications
4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one - Tetrazolyl substituent (vs. triazole)
- Coumarin moiety at position 4
Reduced metabolic stability due to coumarin’s susceptibility to oxidation. Tetrazole may enhance metal-binding affinity.
4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one - Thioxo group on pyrimidine
- Pyrazolone core (vs. azetidine)
Thioxo group may increase π-stacking interactions; pyrazolone could reduce solubility.

Key Findings :

  • The azetidine carboxamide in the target compound likely enhances solubility relative to the rigid coumarin or pyrazolone moieties in analogues, favoring pharmacokinetic profiles .
Carboxamide-Containing Analogues

Carboxamide groups are critical for binding to enzymatic active sites. Notable examples:

Compound Name / ID Structural Differences vs. Target Compound Functional Implications
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) - Pyrazolo-pyridine core (vs. pyrimidine-triazole)
- Ethyl-methyl substituents on pyrazole
Bulky pyrazolo-pyridine may hinder membrane permeability. Ethyl-methyl groups could enhance metabolic stability.
4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide (CAS 832741-16-9) - Nitro-triazole substituent
- Benzohydrazide (vs. azetidine carboxamide)
Nitro group may confer redox activity; benzohydrazide could increase toxicity risks.

Key Findings :

  • The target compound’s azetidine carboxamide likely provides a balance between rigidity and solubility, outperforming benzohydrazide derivatives in safety profiles .
  • The absence of nitro or bulky aromatic systems (e.g., pyrazolo-pyridine) in the target compound may reduce off-target interactions .
Azetidine and Triazine Derivatives

Azetidine rings are rare in drug-like molecules due to synthetic challenges. Comparisons include:

Compound Name / ID Structural Differences vs. Target Compound Functional Implications
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide - Triazine core (vs. pyrimidine)
- Multiple dimethylamino and pyrrolidine groups
Triazine’s planar structure may enhance DNA intercalation but increase toxicity. Dimethylamino groups could improve cellular uptake.

Key Findings :

  • The target compound’s pyrimidine-triazole-azetidine architecture likely avoids the toxicity risks associated with triazine-based intercalators .
  • Methoxy groups on the N-(2,4-dimethoxyphenyl) substituent may provide steric shielding against enzymatic degradation compared to dimethylamino groups in triazine derivatives .

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